molecular formula C12H11NO3 B13936228 Methyl 4-methoxy-3-isoquinolinecarboxylate CAS No. 170621-97-3

Methyl 4-methoxy-3-isoquinolinecarboxylate

Katalognummer: B13936228
CAS-Nummer: 170621-97-3
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: WIAUHSNZEYWEEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-methoxy-3-isoquinolinecarboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a methoxy group at the 4-position and a carboxylate ester group at the 3-position of the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-3-isoquinolinecarboxylate typically involves the esterification of 4-methoxy-3-isoquinolinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-methoxy-3-isoquinolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-hydroxy-3-isoquinolinecarboxylate

    Reduction: 4-methoxy-3-isoquinolinecarbinol

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-methoxy-3-isoquinolinecarboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: It is used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Methyl 4-methoxy-3-isoquinolinecarboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The methoxy and carboxylate groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-isoquinolinecarboxylate
  • 4-Methoxy-pyridine-2-carboxylic acid methyl ester
  • Methyl 3-iodobenzoate

Uniqueness

Methyl 4-methoxy-3-isoquinolinecarboxylate is unique due to the presence of both a methoxy group and a carboxylate ester group on the isoquinoline ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

170621-97-3

Molekularformel

C12H11NO3

Molekulargewicht

217.22 g/mol

IUPAC-Name

methyl 4-methoxyisoquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO3/c1-15-11-9-6-4-3-5-8(9)7-13-10(11)12(14)16-2/h3-7H,1-2H3

InChI-Schlüssel

WIAUHSNZEYWEEY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(N=CC2=CC=CC=C21)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.